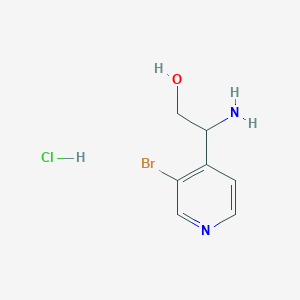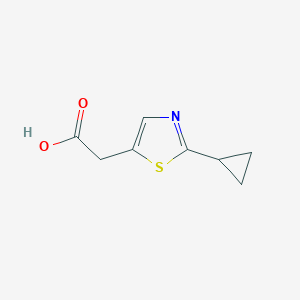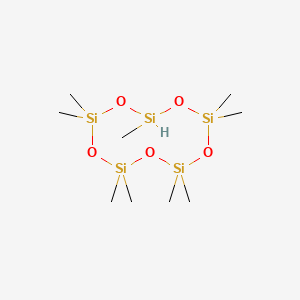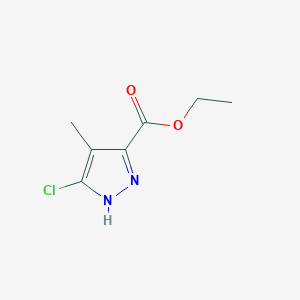![molecular formula C8H9N3O B11783857 7-(Aminomethyl)benzo[d]oxazol-2-amine](/img/structure/B11783857.png)
7-(Aminomethyl)benzo[d]oxazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Aminomethyl)benzo[d]oxazol-2-amine is a heterocyclic compound that features a benzoxazole ring with an aminomethyl group at the 7-position and an amine group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Aminomethyl)benzo[d]oxazol-2-amine can be achieved through several methods. One common approach involves the reaction of 2-aminobenzoxazole with formaldehyde and a secondary amine under acidic conditions. This method is advantageous due to its simplicity and high yield .
Another method involves the electrochemical synthesis of 2-aminobenzoxazole derivatives using acetic acid as an electrolyte. This approach is cleaner, with minimal impurity formation, and does not require a metal catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The electrochemical method is particularly attractive for industrial applications due to its scalability and environmentally friendly nature .
Analyse Chemischer Reaktionen
Types of Reactions
7-(Aminomethyl)benzo[d]oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
7-(Aminomethyl)benzo[d]oxazol-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 7-(Aminomethyl)benzo[d]oxazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to up-regulate the metabolism of purine and pyrimidine while down-regulating sphingolipid metabolism in parasitic nematodes . This suggests that the compound interferes with essential metabolic pathways, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminobenzoxazole: A precursor in the synthesis of 7-(Aminomethyl)benzo[d]oxazol-2-amine, known for its biological activity.
N-Methylbenzo[d]oxazol-2-amine: Exhibits similar anthelmintic activity but with different molecular targets.
Benzoxazole Derivatives: These compounds share the benzoxazole core and exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act on multiple molecular targets and pathways makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C8H9N3O |
|---|---|
Molekulargewicht |
163.18 g/mol |
IUPAC-Name |
7-(aminomethyl)-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C8H9N3O/c9-4-5-2-1-3-6-7(5)12-8(10)11-6/h1-3H,4,9H2,(H2,10,11) |
InChI-Schlüssel |
HWZITDGRTHLFHI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)N=C(O2)N)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-2,7,7-trimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine](/img/structure/B11783776.png)






![5-(Dibromomethyl)-2-phenylbenzo[d]oxazole](/img/structure/B11783825.png)





![3-Chloro-N-(3-chloro-4-methylphenyl)-6-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B11783866.png)
